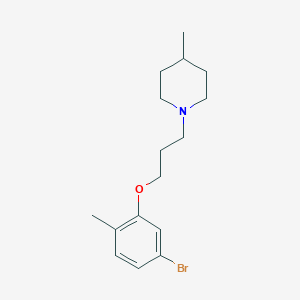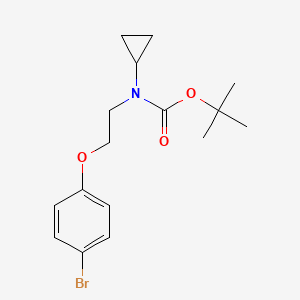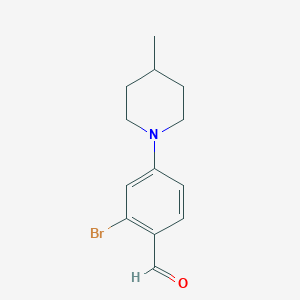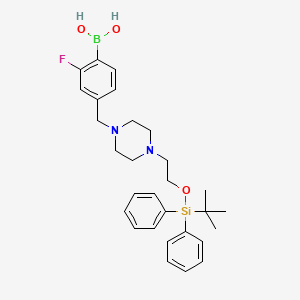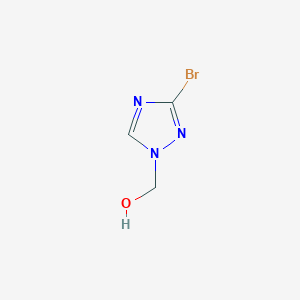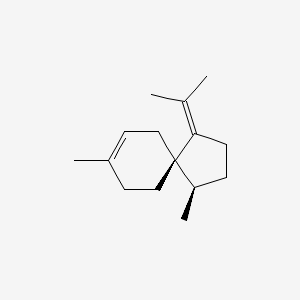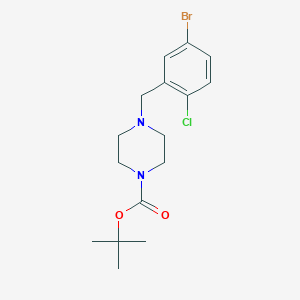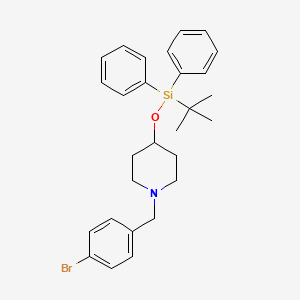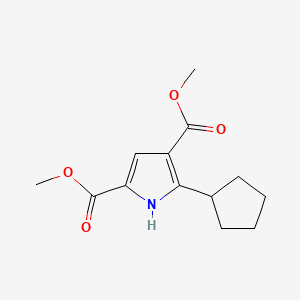![molecular formula C7H8N4OS B1446201 3-(2-氨基乙基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮 CAS No. 1936634-00-2](/img/structure/B1446201.png)
3-(2-氨基乙基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮
描述
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that contains a thieno[3,2-d][1,2,3]triazine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
科学研究应用
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
Target of Action
Similar compounds have been found to interact with histamine receptors, particularly the h1 receptor . These receptors are G protein-coupled receptors (GPCRs) with different physiological functions .
Mode of Action
Compounds that target histamine receptors, such as h1 receptor antagonists, work by blocking the action of histamine, a biologically active substance involved in multiple complex physiological processes .
Biochemical Pathways
It can be inferred from similar compounds that the activation of the h1 receptor leads to the activation of phosphatidase c through g proteins, which promotes the increase in ca2+ concentration . This results in increased vasodilation and capillary permeability, leading to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .
Result of Action
Based on the mode of action and biochemical pathways affected, it can be inferred that the compound may lead to physiological changes such as increased vasodilation, capillary permeability, and potentially allergic symptoms .
生化分析
Biochemical Properties
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in various cellular functions, thereby impacting cellular homeostasis and metabolism .
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. Additionally, this compound can interact with DNA and RNA, influencing their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . Additionally, this compound can affect the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is critical for its activity and function. It has been found to localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-(N-substituted carboxamido)-4 and 5-tetramethylene thiophenes with sodium nitrite in the presence of hydrochloric acid, yielding the respective triazine-4-ones . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and thieno groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or triazine rings.
相似化合物的比较
Similar Compounds
Similar compounds include other thieno[3,2-d][1,2,3]triazine derivatives and related heterocyclic compounds such as thieno[3,2-d]pyrimidines . These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its specific substitution pattern and the presence of both amino and thieno groups. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
3-(2-aminoethyl)thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-2-3-11-7(12)6-5(9-10-11)1-4-13-6/h1,4H,2-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSUGQPQVHCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=NN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


